5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
MHSJUVDQJYLTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles
Major Products:
Oxidation: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents. The synthesis of these derivatives often involves modifications that enhance their bioactivity and selectivity against pathogens .
Inhibition of Disease Pathways
The compound has been investigated for its ability to inhibit specific biological pathways relevant to autoimmune and inflammatory diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of Bruton's tyrosine kinase (Btk), a target for treating conditions such as rheumatoid arthritis and other inflammatory disorders . This highlights the compound's potential in therapeutic applications.
Cosmetic Formulations
Topical Applications
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is also being explored in cosmetic formulations due to its stability and efficacy. The compound's incorporation into creams and lotions has been shown to enhance skin hydration and provide protective effects against environmental stressors. Its formulation requires careful consideration of interactions with other ingredients to optimize sensory properties and stability .
Experimental Design in Formulation Development
The use of experimental design techniques, such as Box-Behnken design, has enabled researchers to systematically evaluate the effects of various formulation components on the performance of products containing this compound. Studies have demonstrated that the inclusion of natural polymers can improve the overall efficacy and consumer acceptance of cosmetic products .
Materials Science Applications
Nanoparticle Development
In materials science, 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has been utilized in the synthesis of nanoparticles for drug delivery systems. These nanoparticles can encapsulate active ingredients, enhancing their bioavailability and targeted delivery to specific sites within the body. The compound's chemical properties facilitate the formation of stable nanoparticles with controlled release profiles .
Polymer Composites
The compound's unique structure allows it to be integrated into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating imidazo[1,2-a]pyridine derivatives into polymer composites can significantly improve their performance in various applications, including coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Conformational Stability
The 3-carbaldehyde group in the target compound engages in intramolecular hydrogen bonding with peri-H5, as demonstrated by X-ray diffraction data (distance: ~2.5 Å). This interaction stabilizes a planar conformation, critical for molecular recognition in drug design . In contrast, 3-nitroso derivatives exhibit weaker H-bonding (distance: ~3.0 Å), leading to conformational flexibility .
Pharmaceutical Potential
Imidazo[1,2-a]pyridine derivatives with 3-carbaldehyde groups are patented as cyclin-dependent kinase (CDK) inhibitors and autoimmune disease therapeutics. The isopropyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to phenyl-substituted analogs .
Nonlinear Optical Properties
Coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation. The target compound’s methyl and isopropyl substituents, while less electron-withdrawing than coumarin, may still contribute to moderate NLO activity .
Biological Activity
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that allows for various interactions with biological targets, making it significant in medicinal chemistry.
Structure and Properties
The chemical structure of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be represented as follows:
This structure includes a methyl group at the 5-position and a propan-2-yl group at the 2-position of the imidazo ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial : The compounds demonstrate activity against a variety of pathogens.
- Anti-inflammatory : Some derivatives inhibit key inflammatory pathways.
- Anticonvulsant : Certain compounds have been tested for their potential to mitigate seizure activity.
Anticancer Activity
Studies have highlighted the anticancer potential of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde. For example, it has been shown to inhibit c-Met kinase activity with an IC50 value of approximately 3.9 nM. This inhibition leads to reduced proliferation in c-Met-addicted cancer cell lines, demonstrating its potential as a therapeutic agent against tumors driven by c-Met signaling pathways .
Antimicrobial Properties
The compound has exhibited significant antimicrobial activity against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can effectively suppress COX-2 activity, a key enzyme in the inflammatory pathway. The reported IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The presence of specific functional groups can enhance or diminish biological efficacy. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl at position 5 | Enhances anticancer properties |
| Propan-2-YL at position 2 | Increases lipophilicity and bioavailability |
| Aldehyde at position 3 | Critical for binding to biological targets |
Case Studies
- Anticancer Study : A study involving various imidazo[1,2-a]pyridine derivatives showed that modifications at the 6-position significantly affected anticancer activity against lung cancer cell lines. The introduction of polar groups led to improved efficacy .
- Anti-inflammatory Research : In a recent investigation into the anti-inflammatory properties of related compounds, several derivatives were synthesized and tested for COX inhibition. Compounds with methyl substitutions demonstrated superior activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
